molecular formula C6N6S3 B13026070 (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate CAS No. 30863-24-2

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate

Cat. No.: B13026070
CAS No.: 30863-24-2
M. Wt: 252.3 g/mol
InChI Key: CWQIIEXLSSXVJL-UHFFFAOYSA-N
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Description

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate is a chemical compound with the molecular formula C_6H_2N_6S_3. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes multiple thiocyanate groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate typically involves the reaction of cyanuric chloride with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the choice of solvent and temperature being critical factors in determining the reaction outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of triazine derivatives with amine functional groups, which may have applications in various fields.

Scientific Research Applications

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate, known for its applications in herbicides and resins.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.

    Triazolothiadiazines: Compounds with similar heterocyclic structures, studied for their pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its multiple thiocyanate groups, which impart distinct chemical reactivity and potential applications compared to other triazine derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

30863-24-2

Molecular Formula

C6N6S3

Molecular Weight

252.3 g/mol

IUPAC Name

(4,6-dithiocyanato-1,3,5-triazin-2-yl) thiocyanate

InChI

InChI=1S/C6N6S3/c7-1-13-4-10-5(14-2-8)12-6(11-4)15-3-9

InChI Key

CWQIIEXLSSXVJL-UHFFFAOYSA-N

Canonical SMILES

C(#N)SC1=NC(=NC(=N1)SC#N)SC#N

Origin of Product

United States

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